molecular formula C22H22N2O5S B378517 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 313405-98-0

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B378517
CAS RN: 313405-98-0
M. Wt: 426.5g/mol
InChI Key: LJJJCHNXOVLZNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with the benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string and the Canonical SMILES string . The InChI string is InChI=1S/C23H19N3O5S/c1-2-31-22(30)20-19(14-7-4-3-5-8-14)24-23(32-20)25-21(29)15-9-6-10-16(13-15)26-17(27)11-12-18(26)28/h3-10,13H,2,11-12H2,1H3,(H,24,25,29) . The Canonical SMILES string is CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C4=CC=CC=C4 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 449.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 7 . The exact mass is 449.10454189 g/mol and the monoisotopic mass is 449.10454189 g/mol . The topological polar surface area is 134 Ų . The heavy atom count is 32 .

properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-2-29-22(28)19-15-5-3-4-6-16(15)30-21(19)23-20(27)13-7-9-14(10-8-13)24-17(25)11-12-18(24)26/h7-10H,2-6,11-12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJJCHNXOVLZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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